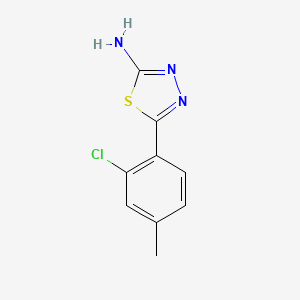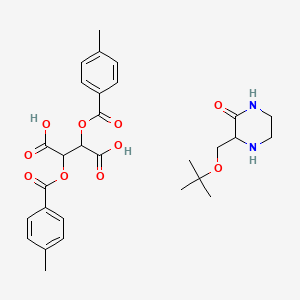![molecular formula C11H11F3O3 B13700203 Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Vorbereitungsmethoden
The synthesis of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the following steps:
Mizoroki-Heck Cross-Coupling Reaction: This reaction involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc).
Hydrogenation Reaction: The crude mixture of products from the Mizoroki-Heck reaction undergoes hydrogenation to yield the desired compound.
Microwave-Assisted Conditions: The reaction can also be performed under microwave-assisted conditions to reduce reaction times without affecting selectivity and yield.
Analyse Chemischer Reaktionen
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The trifluoromethyl group can modulate the compound’s binding affinity and selectivity towards specific targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate can be compared with similar compounds such as:
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Another similar compound with a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H11F3O3 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI-Schlüssel |
XDVGJIJCMMUKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


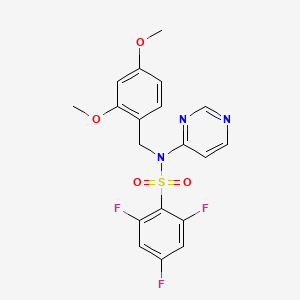
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
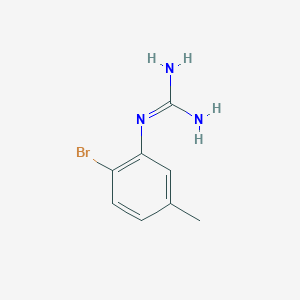
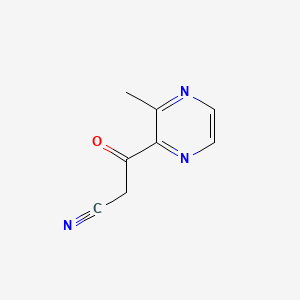
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

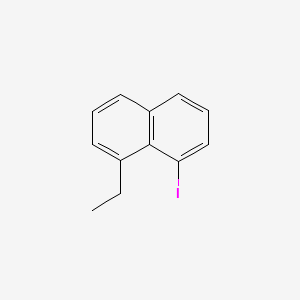
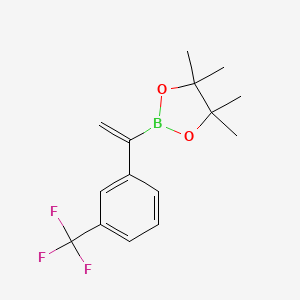
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
